molecular formula CHClO B1144485 Ethacrynic Acid Epoxide CAS No. 27223-10-5

Ethacrynic Acid Epoxide

Cat. No. B1144485
CAS RN: 27223-10-5
M. Wt: 319.14
InChI Key:
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Description

Synthesis Analysis

Ethacrynic Acid Epoxide and its analogs can be synthesized through various chemical reactions, including the modification of Ethacrynic Acid. For instance, novel oxadiazole analogues derived from Ethacrynic Acid have been designed, showing improved antiproliferative activity in tumor cells by utilizing the principle of bioisosterism (Yang et al., 2010).

Molecular Structure Analysis

The molecular structure of Ethacrynic Acid Epoxide is characterized by its α,β-unsaturated ketone structure, which readily combines with sulfhydryl groups. This feature distinguishes it from other diuretic agents and is fundamental to its chemical behavior (Beyer et al., 1965).

Chemical Reactions and Properties

Ethacrynic Acid Epoxide undergoes various chemical reactions, including interactions with nucleophiles. A study on the reactivity of methacrylic acid epoxide (MAE), a related compound, with atmospherically relevant nucleophiles, provides insight into potential reactions of Ethacrynic Acid Epoxides. The findings suggest that epoxides can form diverse products through nucleophilic addition reactions, indicating the versatile reactivity of such compounds (Birdsall et al., 2014).

Physical Properties Analysis

The physical properties of Ethacrynic Acid Epoxide, such as solubility and thermal stability, can be inferred from studies on related epoxides. For instance, the synthesis and investigation of water-soluble polyperoxides from 2-(2-methoxyethoxy)ethyl methacrylate offer insights into the thermoresponsive properties and thermal degradation of epoxide-containing polymers, which may parallel the behavior of Ethacrynic Acid Epoxides under similar conditions (Pal & De, 2012).

Chemical Properties Analysis

The chemical properties of Ethacrynic Acid Epoxide, including its reactivity and interactions with biological molecules, can be elucidated by examining its effects on cellular functions. Ethacrynic Acid, for example, has been shown to inhibit polymorphonuclear leukocyte functions, such as exocytosis, phagocytosis, and superoxide release, through interactions that likely involve sulfhydryl groups. This suggests that Ethacrynic Acid Epoxide may also exhibit similar inhibitory effects due to its structural similarities (Elferink et al., 1982).

Scientific Research Applications

Inhibition of Leukocyte Functions

Ethacrynic acid has been shown to inhibit functions of polymorphonuclear leukocytes (PMNs) in rabbits, such as exocytosis, phagocytosis, and superoxide release. This inhibition is partly due to its interaction with vulnerable sulfhydryl groups in PMNs (Elferink, Hoogendijk & Riemersma, 1982).

Renal Mechanisms

Ethacrynic acid has been investigated for its effects on renal diluting and concentrating mechanisms, suggesting its potential novel mode of action in the human kidney (Goldberg, McCurdy, Foltz & Bluemle, 1964).

Interaction with Glutathione S-Transferase

Research has shown that ethacrynic acid interacts with glutathione S-transferases (GSTs), enhancing the cytotoxicity of alkylating agents in cultured cancer cells resistant to these agents. This suggests its potential role in cancer therapy (Awasthi et al., 1993).

Inhibition of NF-kappaB Signaling Pathway

Ethacrynic acid has been demonstrated to inhibit multiple steps in the NF-kappaB signaling pathway, suggesting its potential as an anti-inflammatory agent (Han, Englert, Delude & Fink, 2005).

Chemoproteomic Profiling

A chemoproteomic approach revealed that ethacrynic acid targets adenine nucleotide translocases on mitochondrial membranes, impairing mitochondrial function. This finding offers insights into repurposing ethacrynic acid for cancer treatment (Ye et al., 2018).

Safety And Hazards

EA, the parent compound of EAE, is associated with certain hazards. Overdosage may lead to excessive diuresis with electrolyte depletion and dehydration . It’s also associated with bleeding upon its parenteral administration . The safety data sheet for EA suggests that it is harmful if swallowed and recommends wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Future research on EA and its derivatives, including EAE, could focus on establishing the results in a suitable animal model and using EA as a scaffold to develop mechanistically novel anticoagulants . There is also potential for EAE and its derivatives as anticancer agents .

properties

CAS RN

27223-10-5

Product Name

Ethacrynic Acid Epoxide

Molecular Formula

CHClO

Molecular Weight

319.14

synonyms

[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid;  2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid

Origin of Product

United States

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